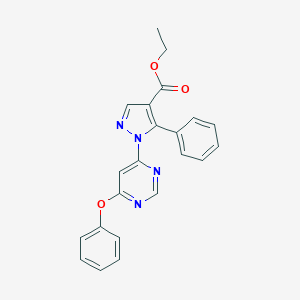![molecular formula C17H12ClFN4S B287248 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287248.png)
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound, also known as CFT, is a member of the triazolo-thiadiazole family and has been found to have unique properties that make it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting the growth of microorganisms through the disruption of their cell walls. 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a number of biochemical and physiological effects. Studies have shown that 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can reduce inflammation and oxidative stress, which may be beneficial in the treatment of a variety of diseases. Additionally, 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a neuroprotective effect, which could be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a useful tool in the study of infectious diseases. Additionally, 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have low toxicity, which makes it a safe compound to work with in the laboratory. However, one limitation of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new drugs based on the structure of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Additionally, further investigation into the mechanism of action of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could lead to a better understanding of its therapeutic effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could provide important information for the development of new drugs.
合成方法
The synthesis of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with thiosemicarbazide to obtain the final product, 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a wide range of potential applications in scientific research. One area where 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively is in the field of medicinal chemistry. 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
属性
产品名称 |
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H12ClFN4S |
分子量 |
358.8 g/mol |
IUPAC 名称 |
6-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4S/c18-14-4-2-1-3-12(14)10-16-22-23-15(20-21-17(23)24-16)9-11-5-7-13(19)8-6-11/h1-8H,9-10H2 |
InChI 键 |
CFDNQYSXUUESRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B287165.png)










![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)

